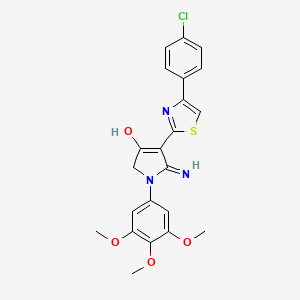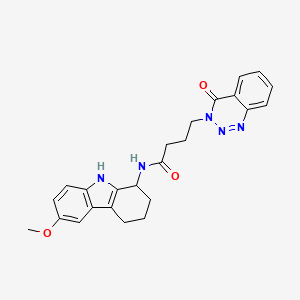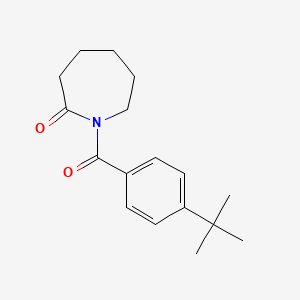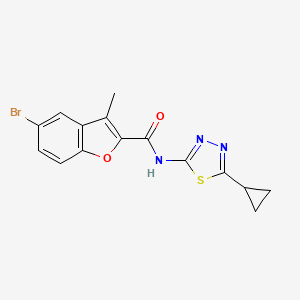![molecular formula C17H23N3O2 B12161473 2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide](/img/structure/B12161473.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions for these methods vary, but they generally require careful control of temperature, solvent, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid for epoxidation and reducing agents for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of epoxides, while reduction reactions can yield amines or alcohols.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being investigated for its potential therapeutic effects on various diseases, including cancer and viral infections . Additionally, this compound has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide can be compared with other indole derivatives, such as 1H-pyrazolo[3,4-b]pyridines and N-acetylneuraminic acid . These compounds share similar structural features but differ in their specific biological activities and applications. For instance, 1H-pyrazolo[3,4-b]pyridines are known for their biomedical applications, while N-acetylneuraminic acid is a key component in various biological processes
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Its diverse biological activities and potential therapeutic applications make it an important compound for further study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)7-9-18-17(22)11-20-10-8-14-15(19-13(3)21)5-4-6-16(14)20/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,18,22)(H,19,21) |
InChI Key |
MTRSYCSLTHDFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=CC2=C(C=CC=C21)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12161392.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide](/img/structure/B12161393.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B12161396.png)

![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12161411.png)


![7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12161422.png)
![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12161428.png)


![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12161462.png)
![methyl 2-(2'-isobutyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate](/img/structure/B12161467.png)

